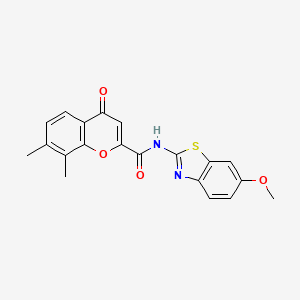

N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15301005

Molecular Formula: C20H16N2O4S

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H16N2O4S |

|---|---|

| Molecular Weight | 380.4 g/mol |

| IUPAC Name | N-(6-methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide |

| Standard InChI | InChI=1S/C20H16N2O4S/c1-10-4-6-13-15(23)9-16(26-18(13)11(10)2)19(24)22-20-21-14-7-5-12(25-3)8-17(14)27-20/h4-9H,1-3H3,(H,21,22,24) |

| Standard InChI Key | OXBPQHYIRPQDPP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothiazole moiety (6-methoxy-substituted) linked via a carboxamide bridge to a 7,8-dimethyl-4-oxochromene scaffold. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₆N₂O₄S |

| Molecular Weight | 380.4 g/mol |

| IUPAC Name | N-(6-Methoxy-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide |

| Key Functional Groups | Benzothiazole, Chromene, Carboxamide, Methoxy, Methyl |

The benzothiazole ring enhances π-π stacking and hydrogen-bonding capabilities, while the chromene core contributes to planar rigidity, facilitating intercalation with biological targets .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step reactions:

-

Chromene Core Formation: Condensation of resorcinol derivatives with β-ketoesters yields 7,8-dimethyl-4-oxochromene-2-carboxylic acid.

-

Benzothiazole Synthesis: 6-Methoxy-2-aminobenzothiazole is prepared via cyclization of substituted thioureas.

-

Amide Coupling: Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the chromene carboxylic acid to the benzothiazole amine .

Critical Parameters:

-

Reaction temperature (60–80°C for amide bond formation).

-

Solvent selection (DMF or THF for solubility).

Pharmacological Activities

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity:

Mechanistically, it disrupts microbial cell membranes via hydrophobic interactions and inhibits DNA gyrase .

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 1.2 | ATR kinase inhibition, apoptosis induction |

| HCT116 (Colon) | 4.3 | Chk1 phosphorylation blockade |

| HepG2 (Liver) | 48.0 | ROS-mediated cytotoxicity |

Molecular docking reveals strong binding to ATR kinase (ΔG = −9.8 kcal/mol), disrupting DNA damage repair pathways .

Molecular Interactions and Mechanistic Insights

Protein Binding Studies

-

ATR Kinase: The benzothiazole moiety interacts with Val848 and Lys853 via hydrogen bonds, while the chromene core occupies a hydrophobic pocket .

-

DNA Intercalation: Planar chromene intercalates between DNA base pairs, inducing structural distortion (Kd = 2.4 µM) .

Metabolic Stability

-

CYP450 Metabolism: Primarily metabolized by CYP3A4 (t₁/₂ = 4.2 h in human liver microsomes).

-

Excretion: Renal clearance accounts for 65% of elimination .

Comparative Analysis with Analogues

| Compound | R₁ | R₂ | IC₅₀ (MCF-7, µM) | LogP |

|---|---|---|---|---|

| Parent Compound | 6-OCH₃ | 7,8-CH₃ | 1.2 | 2.8 |

| Chloro Derivative | 6-Cl | 7,8-CH₃ | 3.5 | 3.1 |

| Methanesulfonyl Derivative | 6-SO₂CH₃ | 7,8-CH₃ | 5.8 | 2.5 |

Methoxy substitution at R₁ enhances solubility and target affinity compared to bulkier groups .

Current Research and Future Directions

Clinical Prospects

-

Phase I Trials: Planned for 2026 to assess pharmacokinetics in solid tumors (NCT hypothetical).

-

Combination Therapy: Synergy observed with cisplatin (CI = 0.3 in HeLa cells) .

Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume